BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine

CK1δ inhibition SAR benzimidazole substitution

N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine, commonly designated SR-653234 (CAS 1446715-41-8), is a purine-scaffold small molecule that acts as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), with reported IC₅₀ values of 160 nM and 540 nM, respectively. Originally identified through high-throughput phenotypic screening as the most potent stabilizer of the Wee1 tumor suppressor protein, SR-653234 was the founding hit that launched a medicinal chemistry optimization campaign yielding the advanced leads SR-2890 and SR-3029 (CK1δ IC₅₀ ≤ 50 nM).

Molecular Formula C21H20N8OS
Molecular Weight 432.5 g/mol
Cat. No. B11937047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine
Molecular FormulaC21H20N8OS
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=CC=CC=C6N5
InChIInChI=1S/C21H20N8OS/c1-2-4-16-15(3-1)24-17(25-16)11-22-19-18-20(29(13-23-18)14-5-10-31-12-14)27-21(26-19)28-6-8-30-9-7-28/h1-5,10,12-13H,6-9,11H2,(H,24,25)(H,22,26,27)
InChIKeyNIFSAJKTGRRAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-653234 (N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine): Purine-Scaffold CK1δ/ε Inhibitor and Chemical Probe


N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine, commonly designated SR-653234 (CAS 1446715-41-8), is a purine-scaffold small molecule that acts as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), with reported IC₅₀ values of 160 nM and 540 nM, respectively [1]. Originally identified through high-throughput phenotypic screening as the most potent stabilizer of the Wee1 tumor suppressor protein, SR-653234 was the founding hit that launched a medicinal chemistry optimization campaign yielding the advanced leads SR-2890 and SR-3029 (CK1δ IC₅₀ ≤ 50 nM) [2]. The compound features a distinctive unsubstituted benzimidazole at the 6-amine position, a morpholine at the purine 2-position, and a thiophene at N9, representing the baseline entry within a well-characterized structure-activity relationship (SAR) series of N-((1H-benzo[d]imidazol-2-yl)methyl)-9H-purin-6-amines [3].

Why SR-653234 Cannot Be Substituted by a Close Analog: Quantitative SAR Evidence for the Unsubstituted Benzimidazole Scaffold


Within the N-((1H-benzo[d]imidazol-2-yl)methyl)-9H-purin-6-amine series, seemingly minor benzimidazole ring substitutions cause profound shifts in both kinase inhibitory potency and selectivity. Published SAR data demonstrate that adding a single nitro group at the 4-position (SR-1277) improves CK1δ IC₅₀ from 160 nM to 49 nM but simultaneously abolishes LKB1 inhibitory activity (IC₅₀ >10,000 nM vs. 92 nM for SR-653234) and markedly alters FLT3 potency (305 nM vs. 100 nM) [1]. Conversely, moving the nitro group to the 6-position (SR-1278, IC₅₀ = 21 nM) or introducing a cyano group (SR-1276, IC₅₀ = 11 nM) yields 7.6- to 14.5-fold increases in CK1δ potency at the expense of the balanced multi-kinase profile that makes SR-653234 uniquely valuable as a tool for dissecting Wee1 degradation biology [2]. These quantitative selectivity differences mean that substituting SR-653234 with a more potent but distinctively selective analog can lead to fundamentally different biological conclusions, particularly in studies where LKB1 or FLT3 co-inhibition is relevant to the experimental phenotype.

Quantitative Head-to-Head Evidence for the Differentiation of SR-653234 Relative to Closest Analogs


CK1δ Inhibitory Potency: SR-653234 vs. Benzimidazole-Substituted Analogs

SR-653234 (unsubstituted benzimidazole, R1=H, R2=H) exhibits a CK1δ IC₅₀ of 160 nM, making it the least potent CK1δ inhibitor among the characterized SAR panel. Substitution with electron-withdrawing groups dramatically improves potency: SR-1277 (4-NO₂) achieves an IC₅₀ of 49 nM (3.3-fold improvement), SR-1278 (6-NO₂) reaches 21 nM (7.6-fold), and SR-1276 (5-CN) reaches 11 nM (14.5-fold) [1]. This rank-order potency data (H < CF₃ ≈ Cl < F < NO₂ < OMe ≈ SO₂Me < CN) confirms that SR-653234 occupies a specific position in the SAR landscape defined by its unsubstituted benzimidazole, offering a deliberate potency window rather than an optimized potency profile [2].

CK1δ inhibition SAR benzimidazole substitution kinase assay

Multi-Kinase Selectivity Profile: SR-653234 Retains LKB1 Activity Lost by Optimized Analogs

Dose-response profiling of 296 kinases revealed that SR-653234 inhibits four primary targets: CK1δ (IC₅₀ = 161 nM), CK1ε (IC₅₀ = 540 nM), LKB1 (IC₅₀ = 92 nM), and FLT3 (IC₅₀ = 100 nM) [1]. Critically, the optimized analog SR-1277, while a more potent CK1δ inhibitor (49 nM), is completely inactive toward LKB1 (IC₅₀ >10,000 nM) and demonstrates reduced FLT3 potency (305 nM, a 3.05-fold loss) [2]. This means that SR-1277 and similarly optimized analogs have effectively lost the LKB1 inhibitory component of the polypharmacology profile. Furthermore, SR-653234 does not inhibit kinases previously implicated in Wee1 turnover (Cdk1-cyclin B1, CK2, PLK1, Cdk2-cyclin A2), confirming that its effects on Wee1 stabilization are mediated through the identified target quartet [3].

kinase selectivity LKB1 FLT3 polypharmacology Wee1 degradation

Wee1 Stabilization Activity: SR-653234 Is the Most Potent HTS Hit in a Cellular Degradation Assay

In a cell-based phenotypic screen using a K328M-Wee1-luciferase reporter, SR-653234 was identified as the most potent compound among 16,000 library members for stabilizing Wee1 protein levels, and it specifically inhibited Wee1 turnover without affecting Wee1 expression [1]. At a treatment concentration of 100 nM in HeLa cells, SR-653234 stabilized K328M-Wee1-luciferase, and this stabilization phenotype was confirmed against endogenous Wee1 protein [2]. The compound did not affect the degradation of other ubiquitin-proteasome substrates (N-cyclin B1-luciferase, p21cip1-luciferase, p27kip1-luciferase), demonstrating substrate specificity [3]. While SR-1277 showed more pronounced Wee1 stabilization (consistent with its improved CK1δ potency), SR-653234 remains the reference compound for this phenotypic class as the original validated hit, and its multi-kinase profile (including LKB1) may contribute to the Wee1 stabilization phenotype through mechanisms not fully recapitulated by CK1δ-selective analogs [4].

Wee1 stabilization phenotypic screening cell cycle protein degradation luciferase reporter

SR-653234 Outperforms Staurosporine on CK1δ/ε While Sparing FLT3: A Differentiated Selectivity Benchmark

In direct comparative kinase profiling against the well-characterized broad-spectrum kinase inhibitor staurosporine, SR-653234 was a more active inhibitor of both CK1δ and CK1ε than staurosporine [1]. Conversely, staurosporine was a more potent inhibitor of FLT3 activity than SR-653234 [2]. This inverted selectivity profile (SR-653234 favors CK1δ/ε over FLT3; staurosporine favors FLT3 over CK1δ/ε) provides a quantitative framework for distinguishing CK1δ/ε-mediated biology from broad-spectrum kinase inhibition in control experiments. The comparison also contextualizes SR-653234: while not as exquisitely selective as the later leads SR-2890 and SR-3029 (which show 16- to 60-fold selectivity for CK1δ over FLT3), SR-653234 demonstrates that even the unoptimized HTS hit possesses a selectivity profile distinguishable from the most commonly used pan-kinase reference inhibitor.

kinase selectivity staurosporine broad-spectrum inhibitor CK1δ/ε FLT3

SR-653234 as the Indispensable Parent Scaffold: Provenance Value in Medicinal Chemistry Optimization

SR-653234 is explicitly documented in the primary literature as the starting purine-scaffold inhibitor identified by high-throughput screening that launched the entire CK1δ/ε inhibitor optimization program [1]. This provenance is not merely historical: the SAR table in Bibian et al. 2013 uses SR-653234 as Entry 1, the reference point against which all subsequent benzimidazole substitutions (SR-1272 through SR-2805) are compared [2]. The optimization trajectory is traceable: SR-653234 (CK1δ IC₅₀ = 160 nM) → SR-1277 (49 nM) → SR-2890/SR-3029 (≤50 nM) [3]. This established lineage means SR-653234 serves as the essential negative control for any experiment evaluating the contribution of benzimidazole substitution to biological activity. No other compound in the series can serve this reference function because all others already carry potency-enhancing substituents.

medicinal chemistry lead optimization SAR chemical probe HTS hit

High-Impact Research and Procurement Application Scenarios for SR-653234


Validation of CK1δ/ε-Dependent Wee1 Degradation Assays Using the Original HTS Hit as a Positive Control

SR-653234 is the definitive positive control for laboratories establishing or validating K328M-Wee1-luciferase reporter assays to screen for modulators of Wee1 protein degradation. The compound was the most potent hit from the original 16,000-compound library screen and has been extensively characterized for Wee1 stabilization specificity in HeLa cells at 100 nM, with documented selectivity over N-cyclin B1, p21cip1, and p27kip1 degradation reporters [1]. Procurement of SR-653234 alongside SR-1277 enables investigators to benchmark their assay's dynamic range: SR-653234 provides the baseline stabilization response, while SR-1277 demonstrates the maximal attainable stabilization through optimized CK1δ inhibition [2].

Dissecting LKB1-Dependent vs. LKB1-Independent Mechanisms in CK1δ/ε Signaling

For signaling biologists studying the intersection of CK1δ/ε and the LKB1-AMPK tumor suppressor axis, SR-653234 is the only compound in its chemotype series with documented LKB1 inhibitory activity (IC₅₀ = 92 nM) [3]. In contrast, SR-1277 is completely inactive toward LKB1 (IC₅₀ >10,000 nM) [4]. A paired experimental design using SR-653234 (CK1δ/ε + LKB1 active) and SR-1277 (CK1δ/ε-selective, LKB1-sparing) allows unambiguous assignment of biological phenotypes to CK1δ/ε inhibition versus combined CK1δ/ε + LKB1 blockade. No other commercially available CK1 inhibitor pair offers this experimentally resolved polypharmacology differentiation.

Medicinal Chemistry Benchmarking: Establishing the Unsubstituted Benzimidazole Baseline for SAR Expansion

SR-653234 (R1=H, R2=H) represents the reference compound for any medicinal chemistry campaign seeking to explore new substitution vectors on the N-((1H-benzo[d]imidazol-2-yl)methyl)-9H-purin-6-amine scaffold. The published SAR table (Bibian et al. 2013, Table 1) uses SR-653234 as the quantitative baseline (Entry 1) against which the effects of 4-position and 5/6-position substituents are measured [5]. New analogs can be directly positioned within this established SAR framework only if their activity is compared to SR-653234 under identical assay conditions, making the compound an essential procurement item for any scaffold-hopping or library enumeration effort targeting CK1 kinases.

Kinase Selectivity Profiling Reference for Differentiating CK1δ/ε Inhibitors from Pan-Kinase Inhibitors

SR-653234 exhibits a defined kinase inhibition fingerprint (CK1δ, CK1ε, LKB1, FLT3) with documented superiority over staurosporine for CK1δ/ε inhibition and documented inferiority for FLT3 inhibition [6]. This inverted selectivity relative to staurosporine makes SR-653234 a critical reference compound for selectivity profiling panels where the goal is to distinguish bona fide CK1δ/ε-mediated cellular effects from artifacts arising from broad-spectrum kinase inhibition. Its well-characterized 296-kinase profiling data set (Penas et al. 2014, Fig. 2B) provides a publicly available selectivity fingerprint that can be used for computational selectivity analysis and off-target prediction benchmarking [7].

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.